

Eganelisib fast track designation TNBC combination therapy

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Compound Focus: Eganelisib

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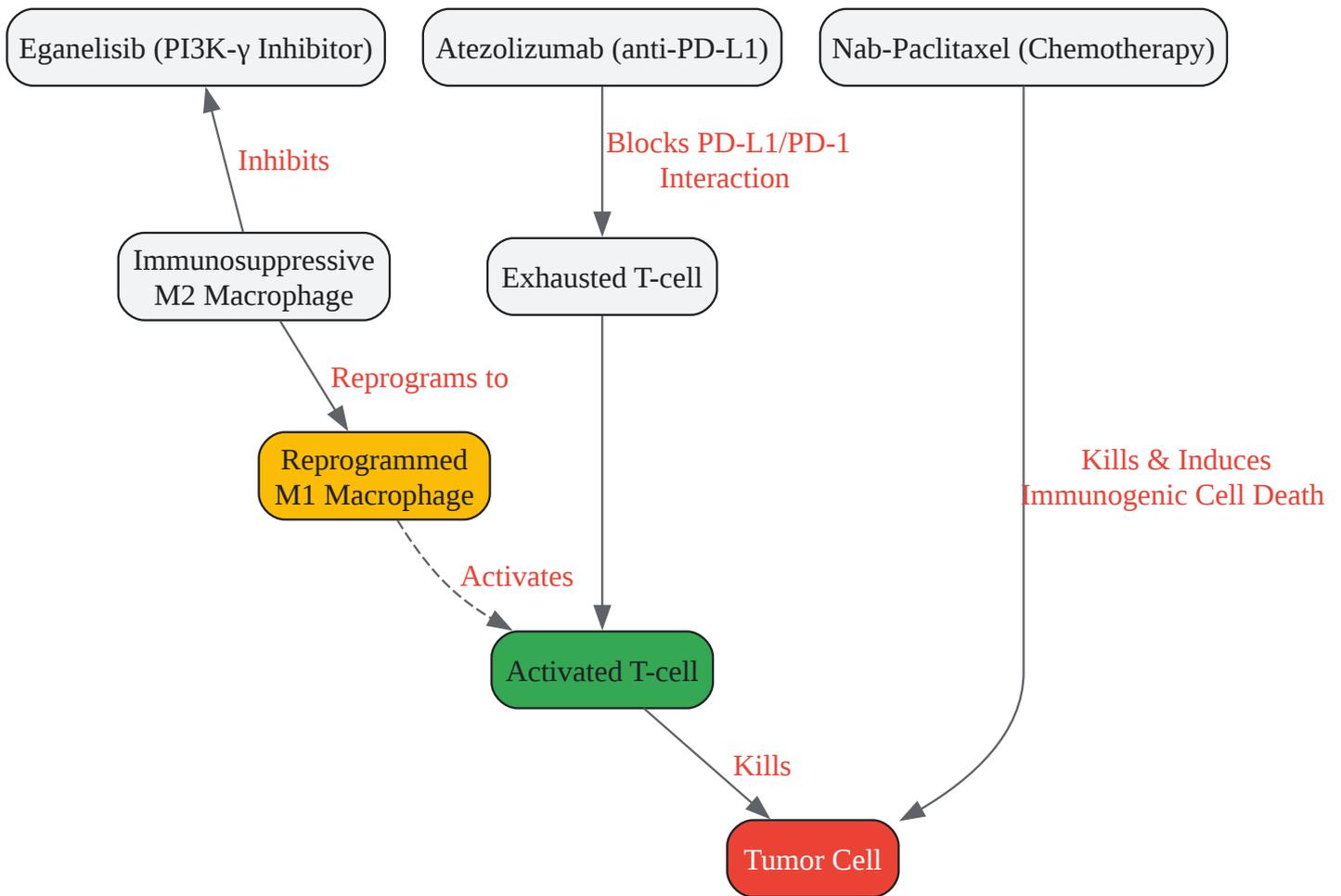
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Scientific Rationale and Mechanism of Action

The therapeutic strategy leverages a synergistic multi-targeted approach to counteract immunosuppression in the TNBC tumor microenvironment (TME).

- **Eganelisib (IPI-549):** A potent and selective oral inhibitor of phosphoinositide-3-kinase gamma (PI3K- γ). In the TNBC TME, PI3K- γ signaling is critical for the recruitment and functional polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive (M2) phenotype. By inhibiting PI3K- γ , **eganelisib** reprograms M2 macrophages to an immune-activating (M1) state, reduces the recruitment of immunosuppressive myeloid cells, and enhances T cell cytotoxicity and infiltration into tumors [1].
- **Atezolizumab:** A monoclonal antibody that targets Programmed Death-Ligand 1 (PD-L1), blocking its interaction with the PD-1 receptor on T cells. This releases the brakes on the adaptive immune system, reinvigorating anti-tumor T cell activity [2].
- **Nab-paclitaxel:** A chemotherapeutic agent that serves a dual purpose. It directly kills tumor cells through microtubule stabilization, and the resulting immunogenic cell death can enhance tumor antigen presentation and stimulate the immune response, creating a more favorable context for immunotherapy [2].

The diagram below illustrates how these components work together to attack the tumor.



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Clinical Trial Data and Key Findings

The ongoing MARIO-3 phase 2 trial is evaluating the efficacy and safety of the **eganelisib**, atezolizumab, and nab-paclitaxel combination in front-line metastatic TNBC. The trial is a collaborative effort between Infinity Pharmaceuticals and Roche/Genentech [3] [4].

Key efficacy outcomes from earlier data readouts are summarized in the table below.

Parameter	PD-L1 Negative Patients (n=23)	PD-L1 Positive Patients (n=12)	Intent-to-Treat (ITT) Population (n=38)
Disease Control Rate (DCR)	78.2% [5]	91.7% [5]	84.2% [5]
Tumor Reduction (≥ 1 patient)	86.8% of all evaluable patients (n=38) [5]		
Objective Response Rate (ORR)	47.8% Partial Response (PR) [5]	50.0% PR, 16.7% Complete Response (CR) [5]	50.0% PR, 5.3% CR [5]
Median Progression-Free Survival (PFS)	7.3 months (95% CI, 3.5-NA) [5]	11.2 months (95% CI, 5.3-11.2) [5]	7.4 months (95% CI, 5.3-NA) [5]

The safety profile of the combination was manageable, with no new safety signals identified. The most frequent treatment-emergent adverse events (AEs) of any grade included nausea (51.2%), fatigue (48.8%), diarrhea (32.6%), rash (30.2%), and alopecia (32.6%). Hepatic AEs were observed, with one patient requiring permanent treatment discontinuation due to elevated liver function tests; no grade 5 hepatic events were reported [5].

Translational Research and Biomarker Protocols

Insights into the mechanism of action and pharmacodynamic effects of **eganelisib** were derived from paired patient tumor biopsies and peripheral blood samples analyzed in the MARIO-3 and MARIO-1 (NCT02637531) trials [1].

Analysis of Tumor Microimmune Environment by Multiplex Immunofluorescence (mIF)

- **Purpose:** To spatially quantify and characterize immune cell populations and their functional states within the tumor before and after treatment.
- **Protocol:**

- **Sample Collection:** Obtain formalin-fixed, paraffin-embedded (FFPE) tumor biopsy sections collected at baseline (pre-treatment) and on Cycle 2 Day 1 (C2D1) post-treatment.
- **Staining Panel:** Utilize a validated multiplex immunofluorescence panel with antibodies targeting:
 - **Macrophages/Myeloid Cells:** CD68 (pan-macrophage), CD163 (M2-like), HLA-DR (M1-like activation)
 - **T Cells:** CD3 (pan-T cell), CD8 (cytotoxic), CD4 (helper), FOXP3 (regulatory)
 - **Functional Markers:** Ki-67 (proliferation), Granzyme B (cytotoxicity), PD-1 (exhaustion)
 - **Tumor and Stroma:** Pan-cytokeratin (tumor cells), SMA (cancer-associated fibroblasts)
- **Image Acquisition & Analysis:** Scan slides using a high-throughput fluorescence scanner. Employ automated image analysis software to perform cell segmentation, phenotyping, and spatial analysis (e.g., measuring distances between T cells and tumor cells).
- **Expected Outcome:** A significant increase in the density of CD8+ T cells and a shift in the CD163+/HLA-DR+ macrophage ratio within the tumor core following treatment, indicating successful immune activation and macrophage reprogramming [1].

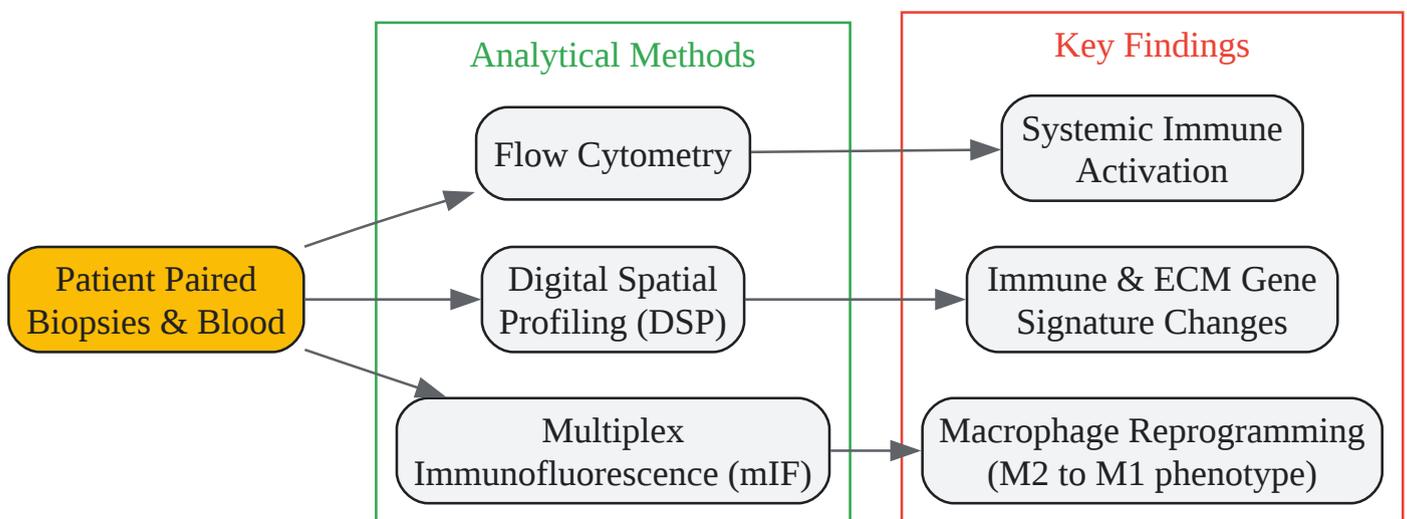
Transcriptomic Profiling of the Tumor Microenvironment via Digital Spatial Profiling (DSP)

- **Purpose:** To analyze gene expression signatures in geographically distinct regions of the tumor (e.g., tumor epithelium vs. immune-rich stroma).
- **Protocol:**
 - **Region of Interest (ROI) Selection:** On FFPE sections, select ROIs based on morphology stained with fluorescently labeled antibodies against Pan-Cytokeratin (tumor) and CD45 (leukocytes).
 - **Oligo-Tagged Antibody Incubation:** Incubate sections with a pre-designed panel of oligonucleotide-tagged antibodies targeting genes related to:
 - **Immune Activation:** CD8A, IFNG, GZMB, PRF1
 - **Macrophage Polarization:** CD163, MRC1 (M2), NOS2 (M1)
 - **Extracellular Matrix (ECM):** COL1A1, FN1, MMP9
 - **Immunosuppression:** TGFB, ARG1
 - **UV Photocleavage & Sequencing:** Expose ROIs to UV light to release oligonucleotide tags, which are then collected, quantified via next-generation sequencing (NGS), and translated back into protein abundance data.
- **Expected Outcome:** Post-treatment samples show upregulated T cell and interferon-gamma gene signatures, and downregulated ECM and M2 macrophage signatures, particularly in patients with longer progression-free survival [1].

Peripheral Immune Cell Profiling by Flow Cytometry

- **Purpose:** To monitor systemic immunomodulatory effects and identify potential pharmacodynamic biomarkers in blood.
- **Protocol:**
 - **Sample Collection:** Collect peripheral blood mononuclear cells (PBMCs) in EDTA tubes at baseline and at scheduled intervals during treatment.
 - **Cell Staining:** Stain PBMCs with fluorescently conjugated antibodies for immune cell subsets:
 - **Myeloid-derived Suppressor Cells (MDSCs):** Linage- (CD3/14/19/56), HLA-DR-/low, CD33+, CD11b+
 - **Monocyte Subsets:** CD14+, CD16- (classical); CD14+, CD16+ (intermediate)
 - **T Cell Activation:** CD3+, CD8+, CD69+ (early activation) / HLA-DR+ (late activation)
 - **Data Acquisition & Analysis:** Acquire data on a flow cytometer and analyze using software to determine the frequency of each cell population.
- **Expected Outcome:** A significant decrease in circulating immunosuppressive MDSCs and an increase in activated (HLA-DR+) CD8+ T cells, correlating with target engagement and systemic immune activation [1].

The workflow for this integrated biomarker analysis is shown below.



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Conclusion and Future Directions

The Fast Track Designation for **eganelisib** in combination with atezolizumab and nab-paclitaxel highlights its potential to become a meaningful therapeutic option for front-line metastatic TNBC. The translational data provide compelling human evidence for its mechanism of action as a macrophage-reprogramming agent that can reshape the immunosuppressive TNBC microenvironment and enhance the efficacy of standard chemoimmunotherapy.

The mature results from the MARIO-3 trial, particularly overall survival data, are highly anticipated. The evidence suggests that this combination could benefit a broad patient population, including those with PD-L1 negative disease. Further investigation is warranted to validate these findings and to identify the patient subgroups most likely to benefit from this novel therapeutic approach.

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